Pralatrexate

Content Navigation

For researchers modeling T-cell malignancies, reliance on methotrexate leads to inaccurate intracellular retention and inflated IC50 values. Pralatrexate solves this with engineered transport and polyglutamylation:

- 14-fold higher RFC-1 influx rate vs. methotrexate, ensuring rapid cellular uptake

- Superior FPGS substrate kinetics (Vmax/Km) for sustained polyglutamate accumulation and resistance circumvention

- 3-5 nM IC50 at DHFR, enabling accurate in vivo PTCL xenograft baselines.

Sourced as a high-purity reference standard with consistent global supply.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Soluble in aqueous solutions at pH 6.5 or higher

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

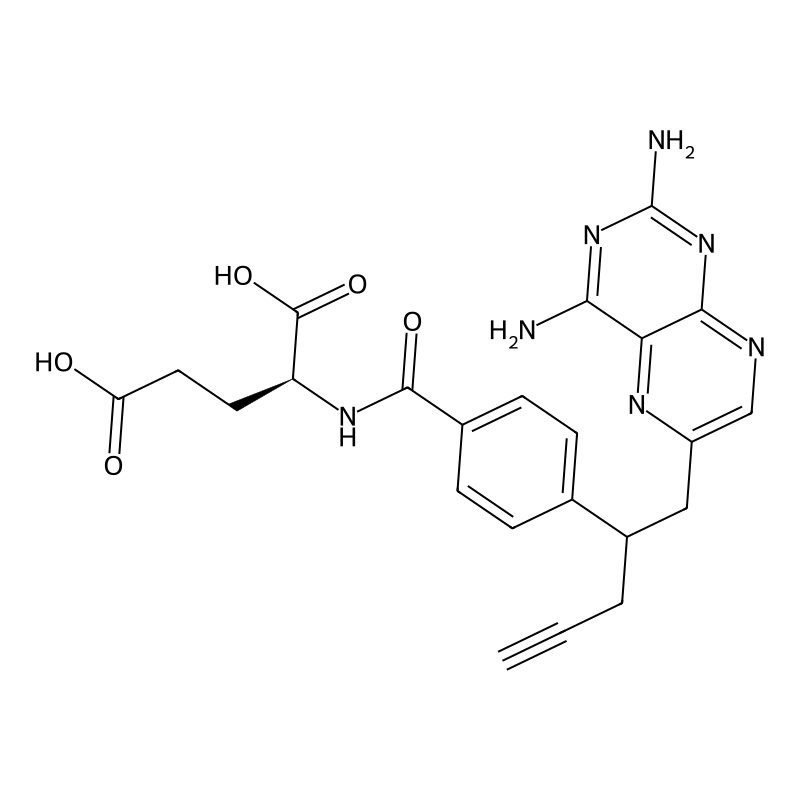

Pralatrexate (CAS 146464-95-1): High-Affinity Antifolate Precursor for Oncology and Transport Assays

Pralatrexate is a 10-deazaaminopterin derivative and a potent dihydrofolate reductase (DHFR) inhibitor. In laboratory and pharmaceutical procurement, it serves as a specialized antifolate characterized by its rationally designed, high-affinity interactions with the reduced folate carrier type 1 (RFC-1) and folylpolyglutamate synthetase (FPGS) [1]. Unlike first-generation antifolates, pralatrexate is structurally optimized for rapid cellular internalization and extensive intracellular polyglutamylation, making it a critical reference standard and active pharmaceutical ingredient (API) for studying T-cell malignancies, drug resistance mechanisms, and targeted intracellular drug accumulation [2].

Research Fit

References

- [1] Marchi, E., et al. 'The Schedule-Dependent Effects of the Novel Antifolate Pralatrexate and Gemcitabine Are Superior to Methotrexate and Cytarabine in Models of Human Non-Hodgkin's Lymphoma.' Clinical Cancer Research (2006).

- [2] O'Connor, O. A., et al. 'Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma.' Therapeutic Advances in Hematology (2012).

While methotrexate (MTX) is the most commonly procured antifolate for general DHFR inhibition, substituting MTX for pralatrexate critically compromises assay performance in transport and retention models [1]. Methotrexate exhibits significantly lower affinity for RFC-1 and is poorly polyglutamated by FPGS in certain resistant cell lines, leading to rapid drug efflux and reduced intracellular concentrations [2]. For researchers modeling aggressive T-cell lymphomas or evaluating RFC-1-mediated cellular uptake, utilizing MTX instead of pralatrexate results in artificially high IC50 values and fails to accurately replicate the sustained intracellular target engagement required for advanced pharmacokinetic and pharmacodynamic studies [1].

Substitution Risk

References

- [1] Marchi, E., et al. 'The Schedule-Dependent Effects of the Novel Antifolate Pralatrexate and Gemcitabine Are Superior to Methotrexate and Cytarabine in Models of Human Non-Hodgkin's Lymphoma.' Clinical Cancer Research (2006).

- [2] O'Connor, O. A., et al. 'Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma.' Therapeutic Advances in Hematology (2012).

Superior RFC-1 Membrane Transport Kinetics

Pralatrexate was explicitly designed to overcome the transport liabilities of earlier antifolates. Kinetic assays demonstrate that pralatrexate exhibits a significantly higher affinity and influx rate for the reduced folate carrier type 1 (RFC-1) compared to methotrexate [1]. The Vmax/Km ratio, which dictates the rate of intracellular transport, is dramatically higher for pralatrexate, ensuring rapid cellular penetration even at low extracellular concentrations[1].

| Evidence Dimension | RFC-1 Transport Efficiency (Vmax/Km) |

| Target Compound Data | 12.6 |

| Comparator Or Baseline | Methotrexate (0.9) |

| Quantified Difference | 14-fold greater rate of influx |

| Conditions | In vitro RFC-1 transport kinetic assays |

Procuring pralatrexate ensures rapid and efficient cellular internalization in RFC-1-expressing models, overcoming the transport-based resistance commonly observed with methotrexate and ensuring reproducible assay kinetics.

Enhanced Intracellular Retention via FPGS Polyglutamylation

Once inside the cell, antifolates must be polyglutamated by folylpolyglutamate synthetase (FPGS) to prevent efflux. Pralatrexate acts as a highly efficient substrate for FPGS, demonstrating a much lower Michaelis constant (Km) and a superior catalytic efficiency (Vmax/Km) relative to methotrexate [1]. This results in rapid conversion to polyglutamated metabolites, establishing a strong intracellular concentration gradient where free intracellular pralatrexate is retained far more effectively than baseline antifolates [1].

| Evidence Dimension | FPGS Catalytic Efficiency (Vmax/Km) |

| Target Compound Data | 23.2 (Km = 5.9 µM) |

| Comparator Or Baseline | Methotrexate (Vmax/Km = 2.2; Km = 32.3 µM) |

| Quantified Difference | >10-fold higher FPGS catalytic efficiency |

| Conditions | In vitro FPGS kinetic assays |

High FPGS affinity makes pralatrexate the required compound for assays measuring intracellular drug trapping, providing a stable, long-acting DHFR inhibition profile that cannot be achieved with generic methotrexate.

Nanomolar Cytotoxicity in Aggressive Lymphoma Cell Lines

The downstream consequence of pralatrexate's enhanced transport and retention is a marked increase in in vitro potency. Across multiple aggressive non-Hodgkin's lymphoma and T-cell lymphoma cell lines, pralatrexate consistently yields IC50 values one log lower than those of methotrexate [1]. This robust cytotoxicity profile is maintained even in chemotherapy-refractory transformed lymphoma models [1].

| Evidence Dimension | In vitro Cytotoxicity (IC50) |

| Target Compound Data | 3–5 nM |

| Comparator Or Baseline | Methotrexate (30–50 nM) |

| Quantified Difference | 10-fold greater potency (1 log reduction in IC50) |

| Conditions | 48-72 hour incubation in aggressive lymphoma cell lines (e.g., RL, HT, SKI-DLBCL-1) |

For researchers screening therapies for refractory T-cell malignancies, procuring pralatrexate provides the necessary nanomolar potency baseline that standard methotrexate cannot achieve, preventing false-negative results in efficacy models.

RFC-1 Transport and Resistance Modeling

Due to its 14-fold higher RFC-1 influx rate compared to methotrexate, pralatrexate is the optimal reference standard for studying folate transporter kinetics, identifying RFC-1 down-regulation mechanisms, and screening competitive inhibitors of the RFC-1 pathway [1].

FPGS Substrate Assays and Polyglutamylation Studies

Pralatrexate's superior Vmax/Km ratio for FPGS makes it an ideal substrate for biochemical assays evaluating intracellular drug retention, polyglutamate chain elongation, and the circumvention of efflux pump-mediated drug resistance [1].

Preclinical Oncology and T-Cell Lymphoma Xenografts

With its proven 3-5 nM IC50 potency, pralatrexate is the preferred DHFR inhibitor for in vivo xenograft models of relapsed or refractory peripheral T-cell lymphoma (PTCL), providing a more accurate baseline for evaluating combination therapies than legacy antifolates[2].

Application Fit Matrix

References

- [1] Marchi, E., et al. 'The Schedule-Dependent Effects of the Novel Antifolate Pralatrexate and Gemcitabine Are Superior to Methotrexate and Cytarabine in Models of Human Non-Hodgkin's Lymphoma.' Clinical Cancer Research (2006).

- [2] O'Connor, O. A., et al. 'Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma.' Therapeutic Advances in Hematology (2012).

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (20%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (40%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H340 (20%): May cause genetic defects [Danger Germ cell mutagenicity];

H351 (20%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

treatment of peripheral T-cell lymphoma,

Treatment of Hodgkin lymphoma, Treatment of lymphoblastic non-Hodgkin lymphoma, Treatment of mature B-cell non-Hodgkin lymphoma, Treatment of peripheral T-cell lymphoma (nodal, other extranodal and leukaemic/disseminated)

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Folotyn

FDA Approval: Yes

Pralatrexate is approved to treat: Peripheral T-cell lymphoma in patients whose disease has not gotten better with other chemotherapy or has recurred (come back).

Pralatrexate is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Pralatrexate is indicated for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL). This indication is based on overall response rate. Clinical benefit such as improvement in progression free survival or overall survival has not been demonstrated. /Included in US product label/

T-cell lymphomas (TCL) are characterized by poor response to chemotherapy and generally poor outcome. While molecular profiling has identified distinct biological subsets and therapeutic targets in B-cell lymphomas, the molecular characterization of TCL has been slower. Surface markers expressed on malignant T-cells, such as CD2, CD3, CD4, CD25, and CD52 were the first TCL-specific therapeutic targets to be discovered. However, the presence of these receptors on normal T-cells means that monoclonal antibody (mAb)- or immunotoxin (IT)-based therapy in TCL inevitably results in variable degrees of immunosuppression. Thus, although some mAbs/IT have significant activity in selected subsets of TCL, more specific agents that target signaling pathways preferentially activated in malignant T-cells are needed. One such novel class of agents is represented by the histone deacetylase (HDAC) inhibitors. These molecules selectively induce apoptosis in a variety of transformed cells, including malignant T-cells, both in vitro and in vivo. Several HDAC inhibitors have been studied in TCL with promising results, and have recently been approved for clinical use. Immunomodulatory drugs, such as interferons and Toll Receptor (TLR) agonists have significant clinical activity in TCL, and are particularly important in the treatment of primary cutaneous subtypes (CTCL). Although most classical cytotoxic drugs have limited efficacy against TCL, agents that inhibit purine and pyrimidine metabolism, known as nucleoside analogues, and novel antifolate drugs, such as pralatrexate, are highly active in TCL. With improved molecular profiling of TCL novel pharmacological agents with activity in TCL are now being discovered at an increasingly rapid pace. Clinical trials are in progress and these agents are being integrated in combination therapies for TCL, both in the relapsed/refractory setting as well as front line.

Pharmacology

Pralatrexate is a folate analogue inhibitor of dihydrofolate reductase (DHFR) exhibiting high affinity for reduced folate carrier-1 (RFC-1) with antineoplastic and immunosuppressive activities. Pralatrexate selectively enters cells expressing RFC-1; intracellularly, this agent is highly polyglutamylated and competes for the folate binding site of DHFR, blocking tetrahydrofolate synthesis, which may result in depletion of nucleotide precursors; inhibition of DNA, RNA and protein synthesis; and apoptotic tumor cell death. Efficient intracellular polyglutamylation of pralatrexate results in higher intracellular concentrations compared to non-polyglutamylated pralatrexate, which is more readily effuxed by the MRP (multidrug resistance protein) drug efflux pump. RFC-1, an oncofetal protein expressed at highest levels during embryonic development, may be over-expressed on the cell surfaces of various cancer cell types.

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01B - Antimetabolites

L01BA - Folic acid analogues

L01BA05 - Pralatrexate

Mechanism of Action

Pralatrexate is a folate analogue metabolic inhibitor that competitively inhibits dihydrofolate reductase. It is also a competitive inhibitor for polyglutamylation by the enzyme folylpolyglutamyl synthetase. This inhibition results in the depletion of thymidine and other biological molecules the synthesis of which depends on single carbon transfer.

This study evaluated mechanistic differences of pralatrexate, methotrexate, and pemetrexed. Inhibition of dihydrofolate reductase (DHFR) was quantified using recombinant human DHFR. Cellular uptake and folylpolyglutamate synthetase (FPGS) activity were determined using radiolabeled pralatrexate, methotrexate, and pemetrexed in NCI-H460 non-small cell lung cancer (NSCLC) cells. The tumor growth inhibition (TGI) was assessed using MV522 and NCI-H460 human NSCLC xenografts. Apparent K ( i ) values for DHFR inhibition were 45, 26, and >200 nM for pralatrexate, methotrexate, and pemetrexed, respectively. A significantly greater percentage of radiolabeled pralatrexate entered the cells and was polyglutamylatated relative to methotrexate or pemetrexed. In vivo, pralatrexate showed superior anti-tumor activity in both NSCLC models, with more effective dose-dependent TGI in the more rapidly growing NCI-H460 xenografts. Pralatrexate demonstrated a distinct mechanistic and anti-tumor activity profile relative to methotrexate and pemetrexed. Pralatrexate exhibited enhanced cellular uptake and increased polyglutamylation, which correlated with increased TGI in NSCLC xenograft models.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dihydrofolate reductase [EC:1.5.1.3]

DHFR [HSA:1719 200895] [KO:K00287]

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Following a single dose of FOLOTYN 30 mg/m2, approximately 34% of the pralatrexate dose was excreted unchanged into urine. Following a radiolabeled pralatrexate dose, 39% (CV = 28%) of the dose was recovered in urine as unchanged pralatrexate and 34% (CV = 88%) in feces as unchanged pralatrexate and/or any metabolites. 10% (CV = 95%) of the dose was exhaled over 24 hours.

The steady-state volume of distribution of pralatrexate S- and R-diastereomers is 105 L and 37 L, respectively.

The total systemic clearance of pralatrexate diastereomers was 417 mL/min (S-diastereomer) and 191 mL/min (R-diastereomer).

The pharmacokinetics of pralatrexate administered as a single agent at a dose of 30 mg/sq m administered as an intravenous push over 3-5 minutes once weekly for 6 weeks in 7-week cycles have been evaluated in 10 patients with PTCL. The total systemic clearance of pralatrexate diastereomers was 417 mL/min (S-diastereomer) and 191 mL/min (R-diastereomer).

Pralatrexate total systemic exposure (AUC) and maximum plasma concentration (Cmax) increased proportionally with dose (dose range 30-325 mg/sq m, including pharmacokinetics data from high dose solid tumor clinical studies). The pharmacokinetics of pralatrexate did not change significantly over multiple treatment cycles, and no accumulation of pralatrexate was observed.

Pralatrexate diastereomers showed a steady-state volume of distribution of 105 L (S-diastereomer) and 37 L (R-diastereomer).

In vitro studies indicate that pralatrexate is approximately 67% bound to plasma proteins.

For more Absorption, Distribution and Excretion (Complete) data for Pralatrexate (7 total), please visit the HSDB record page.

Metabolism Metabolites

In vitro studies using human hepatocytes, liver microsomes and S9 fractions, and recombinant human CYP450 isozymes showed that pralatrexate is not significantly metabolized by the phase I hepatic CYP450 isozymes or phase II hepatic glucuronidases.

Wikipedia

Drug Warnings

Treatment with FOLOTYN may cause mucositis. If /greater than or equal to/ Grade 2 mucositis is observed, dose should be modified.

Patients should be instructed to take folic acid and receive vitamin B12 to potentially reduce treatment-related hematological toxicity and mucositis. ... Patients should take low-dose oral folic acid on a daily basis. Folic acid should be initiated during the 10-day period preceding the first dose of FOLOTYN, and dosing should continue during the full course of therapy and for 30 days after the last dose of FOLOTYN. Patients should also receive a vitamin B12 intramuscular injection no more than 10 weeks prior to the first dose of FOLOTYN and every 8-10 weeks thereafter. Subsequent vitamin B12 injections may be given the same day as treatment with FOLOTYN.

Although FOLOTYN has not been formally tested in patients with renal impairment, caution is advised when administering FOLOTYN to patients with moderate to severe impairment. Monitor patients for renal function and systemic toxicity due to increased drug exposure.

For more Drug Warnings (Complete) data for Pralatrexate (10 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half-life of pralatrexate was 12-18 hours (coefficient of variance (CV) = 62-120%).

Use Classification

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Interactions

Due to the contribution of renal excretion (approximately 34%) to the overall clearance of pralatrexate, concomitant administration of drugs that are subject to substantial renal clearance (eg, NSAIDs, trimethoprim/sulfamethoxazole) may result in delayed clearance of pralatrexate.

Gonen N, Assaraf YG: Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance. Drug Resist Updat. 2012 Aug;15(4):183-210. doi: 10.1016/j.drup.2012.07.002. Epub 2012 Aug 23. [PMID:22921318]

Rodd AL, Ververis K, Karagiannis TC: Safety and efficacy of pralatrexate in the management of relapsed or refractory peripheral T-cell lymphoma. Clin Med Insights Oncol. 2012;6:305-14. doi: 10.4137/CMO.S8536. Epub 2012 Aug 21. [PMID:23032692]

FDA Approved Drug Products: FOLOTYN (pralatrexate injection) injection

Explore Compound Types